molecular formula C4H4N2OS B043587 2-Thiouracil CAS No. 124700-72-7

2-Thiouracil

Cat. No. B043587
M. Wt: 128.15 g/mol
InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
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Description

2-Thiouracil is a sulfur-containing heterocyclic compound that belongs to the class of nucleobases. It is a synthetic derivative of uracil and is widely used in scientific research applications. The compound has gained significant attention due to its unique properties and potential applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Electrochemical Applications

2-Thiouracil has been studied for its electrochemical behavior, particularly using TiO2 nanoparticles modified gold electrodes. This modification enhances the peak current and sensitivity compared to bare electrodes. Such studies are crucial for developing analytical methods for detecting 2-Thiouracil in various samples, including pharmaceutical and human urine samples (Bukkitgar, Shetti, & Kulkarni, 2017).

Impact on Cellular and Molecular Processes

Research has shown that 2-Thiouracil affects the division of phytohaemagglutinin-stimulated human lymphocytes in vitro, indicating its role in cellular processes and potential therapeutic applications (Timson, 1968). Additionally, its effects on growth and metabolism in plant roots have been observed. This includes altering enzyme activities and stimulating incorporation into RNA and proteins, which are key for understanding its biological impact (Heyes & Vaughan, 1967).

Photochemical Properties

2-Thiouracil's dissociative photochemistry has been examined, particularly its behavior under UVA-UVC photoexcitation. These studies are significant in understanding its photophysical properties, which have implications in molecular biology and pharmacology (Uleanya et al., 2020).

Applications in Melanoma Research

The compound shows a notable affinity for melanin-producing tissue, making it a potential candidate for targeting melanomas. Its incorporation into murine melanomas has been studied, contributing to our understanding of its potential as a melanoma-seeking agent (Wätjen, Buchardt, & Langvad, 1982).

Interaction with Biological Melanins

Further exploring its application in melanoma research, 2-Thiouracil's specific incorporation into biological melanins has been investigated. This research is crucial for developing new diagnostic and therapeutic strategies for melanoma (Palumbo et al., 1994).

Inhibition of Virus Multiplication

2-Thiouracil has demonstrated the ability to significantly reduce the rate of tobacco mosaic virus multiplication when applied at early stages of infection. This suggests its potential use in controlling virus spread in plants (Francki, 1962).

Molecular Structure and Spectroscopic Properties

Studies focusing on the accurate molecular structure and spectroscopic properties of 2-Thiouracil have been conducted. Such research is essential for a detailed understanding of its chemical behavior and potential applications (Puzzarini, Biczysko, & Barone, 2013).

properties

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
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Molecular Weight

128.15 g/mol
Source PubChem
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Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
Record name 2-THIOURACIL
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Mechanism of Action

ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/
Record name 2-THIOURACIL
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Product Name

2-Thiouracil

Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS RN

141-90-2
Record name Thiouracil
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Record name Thiouracil
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Record name THIOURACIL
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Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
Record name 2-THIOURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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